

# Why AZD1981 failed to meet primary endpoints in some clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



## **AZD1981 Clinical Trial Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AZD1981**, focusing on why it failed to meet primary endpoints in some clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What is AZD1981 and what is its mechanism of action?

**AZD1981** is an orally available, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 (PGD2) receptor 2 (DP2).[1][2] CRTh2 is a receptor expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, which are key drivers of allergic inflammation.[3][4] By blocking the CRTh2 receptor, **AZD1981** is intended to inhibit the chemotaxis and activation of these inflammatory cells, thereby reducing the allergic response seen in conditions like asthma.[4][5]

Q2: In which indications has AZD1981 been studied and failed to meet its primary endpoints?

**AZD1981** has been investigated in clinical trials for atopic asthma and chronic spontaneous urticaria (CSU), where it did not achieve its primary efficacy endpoints.[6][7]



- Atopic Asthma: In a Phase IIb study (NCT01197794), AZD1981 as an add-on therapy to inhaled corticosteroids (ICS) and long-acting β2-agonists (LABA) failed to produce a clinically relevant improvement in lung function.[6][8][9] Earlier Phase II trials also showed a nonsignificant effect on the primary endpoint of morning peak expiratory flow (PEF).[3][10]
- Chronic Spontaneous Urticaria (CSU): In a study with antihistamine-refractory CSU patients,
   AZD1981 did not meet the primary endpoint of a significant decrease in the Urticaria Activity
   Score over 7 days (UAS7).[7][11]

Q3: What were the specific primary endpoints that **AZD1981** failed to meet in the asthma trials?

The primary endpoints that were not met in key asthma clinical trials were:

- Phase IIb (NCT01197794): The mean change from baseline in pre-dose, pre-bronchodilator forced expiratory volume in 1 second (FEV1) averaged over weeks 2, 4, 8, and 12.[6][8]
- Two Earlier Phase II Trials (D9830C00003 & D9830C00004): The change in morning peak expiratory flow (PEF) after 4 weeks of treatment.[3][10]

# Troubleshooting Guide: Understanding AZD1981 Trial Failures

This guide addresses potential reasons for the failure of **AZD1981** to meet primary endpoints in clinical trials.

## Issue 1: Lack of Efficacy on Primary Lung Function Endpoints in Asthma

In a large Phase IIb study, **AZD1981**, at doses up to 400 mg twice daily (BID), did not significantly improve the primary endpoint of FEV1 compared to placebo in patients with atopic asthma already receiving ICS and LABA therapy.[6][8][9]

Quantitative Data Summary: Phase IIb Asthma Trial (NCT01197794)



| Treatment Group      | Mean Change from<br>Baseline in FEV1 (L) | P-value vs. Placebo      |
|----------------------|------------------------------------------|--------------------------|
| Placebo              |                                          |                          |
| AZD1981 (10 mg BID)  |                                          | Not statistically tested |
| AZD1981 (40 mg BID)  |                                          | Not statistically tested |
| AZD1981 (100 mg BID) |                                          | Not statistically tested |
| AZD1981 (400 mg BID) | 0.02                                     | 0.58                     |
| AZD1981 (80 mg QD)   |                                          | Not statistically tested |
| AZD1981 (200 mg QD)  |                                          | Not statistically tested |

Statistical testing for lower doses was not performed as the highest dose did not show a significant effect.[6]

Quantitative Data Summary: Earlier Phase II Asthma Trials

| Study                    | Treatment Group        | Change in Morning<br>PEF (L/min) vs.<br>Placebo | P-value |
|--------------------------|------------------------|-------------------------------------------------|---------|
| Study 1<br>(D9830C00003) | AZD1981 1000 mg<br>BID | 9.5                                             | 0.086   |
| Study 2<br>(D9830C00004) | AZD1981 1000 mg<br>BID | 12                                              | 0.16    |

### Possible Explanations & Troubleshooting:

Patient Population: The inclusion of patients already on standard-of-care ICS and LABA
therapy might have masked the potential effect of AZD1981. The underlying inflammation in
this patient group may be less responsive to CRTh2 antagonism.[6] A post-hoc analysis of
one study suggested that atopic patients showed a greater response, indicating that a more
targeted patient selection could be beneficial.[3][4]



- Drug Potency and Dose: While **AZD1981** is a potent CRTh2 antagonist, the doses used in the clinical trials may not have been sufficient to elicit a clinically meaningful effect on lung function, or a clear dose-response relationship was not established.[3][6]
- Complexity of Asthma Pathophysiology: Asthma is a heterogeneous disease. The CRTh2 pathway may be a key driver in only a subset of patients. Other inflammatory pathways not targeted by **AZD1981** could be more dominant in the broader patient population studied.

# Issue 2: Failure to Meet Primary Endpoint in Chronic Spontaneous Urticaria (CSU)

In a trial on CSU, **AZD1981** (40 mg three times daily) did not achieve the primary endpoint of a UAS7 decrease of  $\geq 9.5.[7][11]$ 

Quantitative Data Summary: Chronic Spontaneous Urticaria Trial

| Endpoint                               | Result                              |
|----------------------------------------|-------------------------------------|
| Primary Endpoint (UAS7 decrease ≥ 9.5) | Not met                             |
| Effect on Weekly Itch Severity Scores  | Greater effect than on hive scoring |

#### Possible Explanations & Troubleshooting:

- Delayed Onset of Action: The study observed a delayed, modest reduction in itch, suggesting that the 4-week treatment period may have been too short to observe the full therapeutic effect.[7]
- Dose Selection: The optimal dose for CSU is unknown, and the dose used (40 mg TID) was selected based on preclinical and asthma trial data. Higher doses might be more effective but were associated with liver function abnormalities in previous studies.[7][11]
- Primary Endpoint Selection: While the UAS7 is a standard endpoint, the drug appeared to have a more pronounced effect on itch than on hives.[7] Investigating alternative or coprimary endpoints focusing on pruritus could be considered in future studies.

### **Experimental Protocols**



# Protocol Summary: Phase IIb Asthma Trial (NCT01197794)

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Patient Population: Patients with persistent atopic asthma (confirmed by a positive Phadiatop test) on a stable dose of ICS and LABA.[6] Key inclusion criteria included a prebronchodilator FEV1 of 40-85% of predicted normal and an Asthma Control Questionnaire (ACQ5) score of ≥1.5.[6]
- Treatment Arms: Patients were randomized to receive placebo or one of several doses of AZD1981 (10, 40, 100, or 400 mg BID; or 80 or 200 mg once daily) in addition to their standard therapy.[6][8]
- Primary Efficacy Endpoint: Mean change from baseline in pre-dose, pre-bronchodilator FEV1, averaged over weeks 2, 4, 8, and 12.[6][8]
- Secondary Efficacy Endpoints: Included other lung function measures (e.g., post-bronchodilator FEV1), patient-reported outcomes (e.g., ACQ5, Asthma Quality of Life Questionnaire-Standardised [AQLQ-S]), and asthma symptoms recorded in an eDiary.[6]

# Visualizations Signaling Pathway of AZD1981





Click to download full resolution via product page

Caption: Mechanism of action of AZD1981 as a CRTh2 antagonist.

### **Experimental Workflow: Phase IIb Asthma Clinical Trial**



Click to download full resolution via product page



Caption: Generalized workflow of the **AZD1981** Phase IIb asthma clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1981 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- To cite this document: BenchChem. [Why AZD1981 failed to meet primary endpoints in some clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665938#why-azd1981-failed-to-meet-primaryendpoints-in-some-clinical-trials]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com